Piperonylonitrile
Overview
Description
Piperonylonitrile, also known as 3,4-methylenedioxybenzonitrile, is an organic compound with the molecular formula C8H5NO2. It is a white to beige crystalline powder or needles and is a member of the benzodioxole family. This compound is notable for its use in various chemical and biological applications due to its unique structure and properties .
Scientific Research Applications
Piperonylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been used to study the growth of bacterial strains such as Klebsiella pneumoniae.
Medicine: It serves as an inhibitor of nasal cytochrome P450-dependent N-demethylase in rabbits.
Industry: It is used in the production of fragrances and flavoring agents .
Safety and Hazards
Future Directions
Mechanism of Action
Piperonylonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a methylenedioxyphenyl (MDP) compound .
Target of Action
It is known to be used in life science research, suggesting that it may interact with various biological targets .
Mode of Action
It is known to be a biochemical reagent, implying that it interacts with its targets to induce a biochemical reaction .
Biochemical Pathways
It is used in life science research, indicating that it may influence a variety of biochemical pathways .
Pharmacokinetics
As a biochemical reagent, it is likely to have specific pharmacokinetic properties that influence its bioavailability .
Result of Action
This compound has been used to alter the growth of Nif + and Nif - strains of K. pneumoniae . This suggests that it has a significant impact at the molecular and cellular levels.
Action Environment
It is known that the compound is stored at room temperature in continental us; may vary elsewhere .
Biochemical Analysis
Biochemical Properties
Piperonylonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a biochemical assay reagent . The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways and reactions. The nature of these interactions often involves binding to specific sites on enzymes or proteins, influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . These interactions can lead to changes in gene expression and alterations in cellular metabolism, highlighting the compound’s significant impact on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, altering their activity and leading to either inhibition or activation of biochemical pathways . These interactions can result in changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and metabolic functions . At high doses, this compound can exhibit toxic or adverse effects, emphasizing the need for careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For example, it has been shown to influence the activity of enzymes involved in the biosynthesis of aromatic compounds, thereby impacting the overall metabolic processes within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for understanding its overall impact on cellular functions and processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals ensure that this compound reaches its intended site of action, where it can exert its effects on cellular functions and processes. Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperonylonitrile can be synthesized through several methods. One common method involves the oxidation of piperonal using an oxoammonium salt. The reaction is carried out in a dichloromethane solvent with pyridine and hexamethyldisilazane (HMDS) as reagents. The reaction mixture is stirred at room temperature, and the oxoammonium salt is gradually added. The reaction progresses through a color change from yellow to deep red, indicating the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Piperonylonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperonylic acid.
Reduction: It can be reduced to form piperonylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions
Major Products:
Oxidation: Piperonylic acid.
Reduction: Piperonylamine.
Substitution: Various substituted benzodioxole derivatives
Comparison with Similar Compounds
Piperonylonitrile is unique due to its methylenedioxy group, which imparts distinct chemical properties. Similar compounds include:
Piperonylic acid: An oxidation product of this compound.
Piperonylamine: A reduction product of this compound .
These compounds share structural similarities but differ in their chemical reactivity and applications. This compound’s unique structure makes it particularly useful in specific chemical and biological contexts.
Properties
IUPAC Name |
1,3-benzodioxole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRWWZCDLJSJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196071 | |
Record name | Benzo-1,3-dioxole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4421-09-4 | |
Record name | 1,3-Benzodioxole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4421-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperonylonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004421094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperonylonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo-1,3-dioxole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo-1,3-dioxole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Piperonylonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5Z5FV3HFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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